(2-Bromoethyl)(ethyl)amine
Description
(2-Bromoethyl)(ethyl)amine (chemical formula: C₄H₁₀BrN) is a brominated alkylamine characterized by an ethylamine backbone substituted with a bromoethyl group.
Properties
CAS No. |
41239-11-6 |
|---|---|
Molecular Formula |
C4H10BrN |
Molecular Weight |
152.03 g/mol |
IUPAC Name |
2-bromo-N-ethylethanamine |
InChI |
InChI=1S/C4H10BrN/c1-2-6-4-3-5/h6H,2-4H2,1H3 |
InChI Key |
WDJFFVCOSRUERU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(ethyl)amine can be synthesized through the reaction of ethylamine with 2-bromoethanol. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the ethylamine group, forming (2-Bromoethyl)(ethyl)amine.
Industrial Production Methods
Industrial production of (2-Bromoethyl)(ethyl)amine often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(ethyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form ethylamine and ethylene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include ethylamine derivatives, nitriles, and thiols.
Oxidation: Products include nitroso and nitro compounds.
Reduction: Products include ethylamine and ethylene.
Scientific Research Applications
(2-Bromoethyl)(ethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(ethyl)amine involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to changes in the structure and function of these biomolecules, affecting various cellular processes and pathways.
Comparison with Similar Compounds
Key Characteristics:
- Structure : The molecule comprises a primary amine group (-NH₂) bonded to a bromoethyl (-CH₂CH₂Br) and an ethyl (-CH₂CH₃) group.
- Synthetic Relevance: Bromoethylamines are pivotal intermediates in organic synthesis, particularly in alkylation reactions, nucleophilic substitutions, and the preparation of heterocycles. For example, N-Boc-N,N-bis(2-bromoethyl)amine () is synthesized via bromination of diethanolamine derivatives, highlighting the utility of bromoethyl groups in introducing reactive sites for further functionalization .
- Applications : Such compounds are employed in drug discovery (e.g., antimicrobial agents in –2) and materials science (e.g., biosensors in ) due to their electrophilic bromine atom, which facilitates cross-coupling or alkylation reactions .
Comparative Analysis with Structural Analogs
The table below summarizes key structural analogs, their properties, and functional distinctions.
Reactivity Comparison
- Alkylation Efficiency : (2-Bromoethyl)(ethyl)amine exhibits higher reactivity in alkylation compared to (2-bromoethyl)benzene due to the electron-donating ethylamine group enhancing the electrophilicity of the bromine atom. In contrast, (2-bromoethyl)benzene shows minimal fluorescence activation in alkylation-sensitive probes () .
- Stability : Boc-protected analogs (e.g., N-Boc-N,N-bis(2-bromoethyl)amine) demonstrate improved stability under acidic conditions, enabling their use in multi-step syntheses (). Deprotection with morpholine efficiently yields free amines for subsequent coupling (e.g., with benzoic acids in ) .
Antimicrobial Agents
Bromoethylamine derivatives are key intermediates in antimicrobial drug development. For instance, thioacetamide-triazole derivatives (–2) synthesized from bromoethylamines exhibit potent activity against Escherichia coli, with MIC values <1 µg/mL .
Biosensors and Materials Science
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